4-(Oxan-4-yl)benzoic acid 4-(Oxan-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1086391-97-0
VCID: VC2831444
InChI: InChI=1S/C12H14O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H,13,14)
SMILES: C1COCCC1C2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

4-(Oxan-4-yl)benzoic acid

CAS No.: 1086391-97-0

Cat. No.: VC2831444

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Oxan-4-yl)benzoic acid - 1086391-97-0

Specification

CAS No. 1086391-97-0
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 4-(oxan-4-yl)benzoic acid
Standard InChI InChI=1S/C12H14O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H,13,14)
Standard InChI Key UOTCSFXNJIBLLZ-UHFFFAOYSA-N
SMILES C1COCCC1C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1COCCC1C2=CC=C(C=C2)C(=O)O

Introduction

4-(Oxan-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a tetrahydrofuran ring, also known as an oxan-4-yl group. This compound combines the properties of aromatic carboxylic acids with those of cyclic ethers, potentially offering unique chemical and physical properties. The molecular formula of 4-(Oxan-4-yl)benzoic acid is often reported as C11H12O3, although some sources may list it as C12H14O3, which could be due to variations in the structure or synthesis methods.

Synthesis Methods

The synthesis of 4-(Oxan-4-yl)benzoic acid can be achieved through various organic reactions. One common method involves a coupling reaction where benzoic acid is activated (e.g., via conversion to an acyl chloride) and then reacted with a tetrahydrofuran derivative. The reaction conditions typically require careful control of temperature and pH to optimize yield and purity.

Chemical Reactions and Applications

4-(Oxan-4-yl)benzoic acid can participate in various chemical reactions typical for both carboxylic acids and ethers. For example, during esterification, the reaction may require an acid catalyst (such as sulfuric acid) and heating to drive the reaction to completion, yielding esters that could have different applications in organic synthesis.

Reaction TypeDescription
EsterificationRequires acid catalyst and heating to form esters
Hydrogen BondingEngages in hydrogen bonding interactions due to the acidic nature of the carboxylic group

Biological and Chemical Significance

In biological systems, compounds similar to 4-(Oxan-4-yl)benzoic acid may interact with enzymes or receptors, potentially leading to therapeutic effects depending on their specific structure and functional groups. The compound's acidity can be quantified by its pKa value, which indicates its strength as an acid compared to other carboxylic acids.

Potential Applications

4-(Oxan-4-yl)benzoic acid has potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Application AreaDescription
Organic SynthesisIntermediate in synthesizing complex molecules
Medicinal ChemistryPotential therapeutic effects through enzyme or receptor interactions

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